2-Deoxystreptamine

Catalog No.
S605150
CAS No.
2037-48-1
M.F
C6H14N2O3
M. Wt
162.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Deoxystreptamine

CAS Number

2037-48-1

Product Name

2-Deoxystreptamine

IUPAC Name

4,6-diaminocyclohexane-1,2,3-triol

Molecular Formula

C6H14N2O3

Molecular Weight

162.19 g/mol

InChI

InChI=1S/C6H14N2O3/c7-2-1-3(8)5(10)6(11)4(2)9/h2-6,9-11H,1,7-8H2

InChI Key

DTFAJAKTSMLKAT-UHFFFAOYSA-N

SMILES

C1C(C(C(C(C1N)O)O)O)N

Synonyms

2-deoxystreptamine, 2-deoxystreptamine dihydrochloride, (D)-isomer, 2-deoxystreptamine hydrochloride

Canonical SMILES

C1C(C(C(C(C1N)O)O)O)N

Isomeric SMILES

C1[C@H]([C@@H](C([C@@H]([C@H]1N)O)O)O)N

4,6-Diaminocyclohexane-1,2,3-triol is a natural product found in Streptomyces anthocyanicus, Streptomyces lividans, and other organisms with data available.

2-Deoxystreptamine (CAS 2037-48-1) is a highly conserved, meso-diaminocyclitol core that serves as the central structural scaffold for the majority of clinically significant aminoglycoside antibiotics, including the 4,5-disubstituted (neomycin class) and 4,6-disubstituted (kanamycin/gentamicin class) families. Unlike fully assembled antibiotics, pure 2-DOS provides medicinal chemists and synthetic biologists with an unfunctionalized, rigid all-trans cyclohexitol platform. This allows for precise orthogonal protection and direct glycosylation or mutasynthesis, making it a critical precursor for engineering next-generation RNA-binding therapeutics and overcoming bacterial resistance mechanisms mediated by aminoglycoside-modifying enzymes (AMEs) [1].

Substituting 2-Deoxystreptamine with its close analog streptamine fundamentally alters the trajectory of downstream synthesis and biological activity. Streptamine possesses an additional hydroxyl group at the C2 position, which restricts its utility primarily to the synthesis of spectinomycin- or streptomycin-class antibiotics, rather than the broader-spectrum kanamycin or gentamicin classes. Furthermore, attempting to use fully assembled aminoglycosides (like neomycin) as starting materials for novel drug design requires harsh acidic degradation and complex chromatographic separation to isolate the core scaffold. Procuring pure 2-DOS circumvents these low-yield hydrolysis steps and provides immediate access to the essential pharmacophore required for targeting RNA hairpin loops and the bacterial 16S rRNA A-site [1].

Intrinsic RNA Hairpin Loop Binding Affinity

While fully assembled aminoglycosides like neomycin exhibit high affinity for RNA bulges, they typically fail to bind RNA hairpin loops—a major secondary structural motif in viral and bacterial RNA. In contrast, the isolated bivalent structure of 2-Deoxystreptamine (2-DOS), without any aminosugar decoration, demonstrates intrinsic low-micromolar binding affinity to RNA hairpin loops of various sizes (4 to 6 nucleotides). This establishes the naked 2-DOS core as an active, independent RNA-binding pharmacophore that outperforms complex natural aminoglycosides in targeting these specific loop structures [1].

Evidence DimensionBinding affinity to RNA hairpin loops
Target Compound Data2-Deoxystreptamine core (bivalent constructs): Low micromolar affinity
Comparator Or BaselineFully assembled Neomycin: Does not typically bind RNA hairpin loops
Quantified DifferenceShift from non-binding to low micromolar affinity for 4-6 nucleotide hairpin loops
ConditionsIn vitro RNA binding assays targeting 4-6 nucleotide RNA hairpin loops

Procuring the isolated 2-DOS core allows researchers to develop novel RNA-targeted therapeutics against viral and bacterial hairpin loops that are inaccessible to traditional, fully assembled aminoglycoside antibiotics.

Precursor Compatibility for Broad-Spectrum Aminoglycoside Synthesis

The structural absence of a C2 hydroxyl group in 2-Deoxystreptamine makes it the required universal precursor for both 4,5-disubstituted (e.g., neomycin) and 4,6-disubstituted (e.g., gentamicin) aminoglycosides, which target the 16S rRNA A-site. In contrast, the use of streptamine as a precursor is synthetically and biologically restricted, primarily yielding compounds like spectinomycin that bind to a different ribosomal site (helix H34) and possess a narrower antibacterial spectrum. The 2-DOS scaffold is therefore the mandatory starting material for synthesizing therapeutics aimed at broad-spectrum Gram-negative infections[1].

Evidence DimensionDownstream antibiotic class compatibility
Target Compound Data2-Deoxystreptamine: Yields 4,5- and 4,6-disubstituted broad-spectrum antibiotics (A-site targeting)
Comparator Or BaselineStreptamine: Restricted to spectinomycin/streptomycin classes (H34 targeting)
Quantified Difference2-DOS enables access to two major broad-spectrum structural classes, whereas streptamine is structurally locked out of these pathways
ConditionsBiosynthetic mutasynthesis and total chemical synthesis pathways

For procurement in antibiotic discovery, 2-DOS is the required scaffold for developing broad-spectrum, A-site-targeting aminoglycosides, a synthetic pathway that streptamine cannot support.

Process Yield Advantage Over Neomycin Degradation

Historically, laboratories obtained 2-Deoxystreptamine via the acidic hydrolysis of natural neomycin. However, this degradation process requires a multi-step workflow including harsh hydrolysis, extensive protection group manipulations, and complex chromatographic separation to isolate the meso-diaminocyclitol, resulting in significant material loss. Direct procurement of high-purity 2-Deoxystreptamine bypasses this entire degradation sequence, providing immediate access to the unfunctionalized scaffold for desymmetrization. This direct sourcing eliminates the low-yield recovery steps associated with natural product hydrolysis, significantly accelerating the synthesis of novel semi-synthetic aminoglycosides [1].

Evidence DimensionSynthetic steps to unfunctionalized core
Target Compound DataDirect 2-DOS procurement: 0 steps to pure core
Comparator Or BaselineNeomycin hydrolysis: Requires multi-step acidic degradation and chromatographic isolation
Quantified DifferenceEliminates the 3+ step degradation and isolation process, avoiding the low recovery rates of bulk neomycin hydrolysis
ConditionsLaboratory-scale preparation of aminocyclitol scaffolds

Purchasing pure 2-DOS directly streamlines the synthetic workflow by eliminating the time-consuming and low-yield extraction of the core from bulk neomycin.

Mutasynthesis of Next-Generation Aminoglycosides

2-Deoxystreptamine is the primary feed precursor for engineered bacterial strains (e.g., mutant Streptomyces or Micromonospora lacking the 2-DOS biosynthetic pathway) to produce novel, semi-synthetic aminoglycosides that can evade Aminoglycoside Modifying Enzymes (AMEs) [2].

Development of Non-Ribosomal RNA Binders

Leveraging its intrinsic low-micromolar affinity for RNA hairpin loops, the 2-DOS core is utilized as a foundational pharmacophore to design small-molecule inhibitors targeting viral RNA structures, such as the HIV TAR or oncogenic microRNA precursors (e.g., miR-372) [1].

Synthesis of Conformationally Constrained Scaffolds

Pure 2-DOS serves as a starting material for creating orthogonally protected, conformationally rigid aminocyclitol derivatives. These rigidified scaffolds are essential for structure-activity relationship (SAR) studies aimed at improving the binding specificity to the 16S rRNA A-site while reducing mammalian 18S rRNA toxicity [1].

XLogP3

-3.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

5

Exact Mass

162.10044231 g/mol

Monoisotopic Mass

162.10044231 g/mol

Heavy Atom Count

11

UNII

M88VD0X96M

Dates

Last modified: 08-15-2023
Park et al. Discovery of parallel pathways of kanamycin biosynthesis allows antibiotic manipulation. Nature Chemical Biology, doi: 10.1038/nchembio.671, published online 9 October 2011 http://www.nature.com/naturechemicalbiology
Ban et al. Complete reconstitution of the diverse pathways of gentamicin B biosynthesis. Nature Chemical Biology, doi: 10.1038/s41589-018-0203-4, published online 14 January 2019

Explore Compound Types